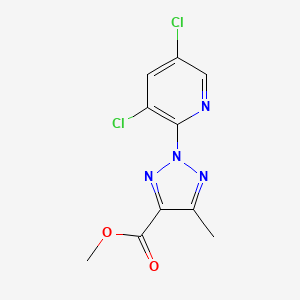
2-(4-Propoxypiperidin-1-yl)thiazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Propoxypiperidin-1-yl)thiazol-4-amine is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propoxypiperidin-1-yl)thiazol-4-amine typically involves the reaction of 4-aminothiazole with 4-propoxypiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol . The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Propoxypiperidin-1-yl)thiazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds. These products can have different biological and chemical properties, making them useful in various applications .
Applications De Recherche Scientifique
2-(4-Propoxypiperidin-1-yl)thiazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Propoxypiperidin-1-yl)thiazol-4-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The compound’s effects are mediated through its ability to modulate the activity of specific proteins and enzymes, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Piperidin-1-yl)thiazol-4-amine: Similar structure but lacks the propoxy group.
4-(Pyridin-4-yl)thiazol-2-amine: Contains a pyridine ring instead of a piperidine ring.
Thiazole derivatives: Various thiazole derivatives with different substituents exhibit diverse biological activities.
Uniqueness
2-(4-Propoxypiperidin-1-yl)thiazol-4-amine is unique due to the presence of the propoxy group attached to the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C11H19N3OS |
|---|---|
Poids moléculaire |
241.36 g/mol |
Nom IUPAC |
2-(4-propoxypiperidin-1-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C11H19N3OS/c1-2-7-15-9-3-5-14(6-4-9)11-13-10(12)8-16-11/h8-9H,2-7,12H2,1H3 |
Clé InChI |
PBJSHBXDAKALDM-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1CCN(CC1)C2=NC(=CS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-Bromobenzo[d]isothiazol-7-amine](/img/structure/B11798759.png)


